molecular formula C7H16N2O B8340584 3-(3-Methoxy-1-azetidinyl)propylamine

3-(3-Methoxy-1-azetidinyl)propylamine

Cat. No.: B8340584
M. Wt: 144.21 g/mol
InChI Key: GMMSRLQVZWKJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxy-1-azetidinyl)propylamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(3-methoxyazetidin-1-yl)propan-1-amine

InChI

InChI=1S/C7H16N2O/c1-10-7-5-9(6-7)4-2-3-8/h7H,2-6,8H2,1H3

InChI Key

GMMSRLQVZWKJFR-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phthalimide 300 (5.2 g, 18.9 mmol) and N2H4.H2O (1.9 g, 37.8 mmol) in EtOH (100 mL) was heated at reflux temperature for 3 h. The solution was cooled to 0° C., the solid filtered off and washed with cold EtOH (20 mL) and EtOAc (100 mL). The solvent was evaporated to half volume, stored at −20° C. for 16 h and the suspension filtered. The filtrate was evaporated, the residue was dissolved in Et2O, the solid filtered off and the solvent was evaporated to give crude diamine 301 (1.8 g, 66%) as a yellow oil, which was used without further purification: 1H NMR δ 4.02 (p, J=5.8 Hz, 1H, CHO), 3.58-3.63 (m, 2H, CH2N), 3.25 (s, 3H, OCH3), 2.82-2.87 (m, 2H, CH2N), 2.72 (t, J=6.9 Hz, 2H, NCH2), 2.50 (t, J=7.1 Hz, 2H, NCH2), 1.40-1.60 (m, 4H, NH2, CH2); MS (APCI) m/z 145 (MH+, 100%).
Name
phthalimide
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4.H2O
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

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